molecular formula C14H15NO4 B12595870 Methyl 4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzoate CAS No. 650602-36-1

Methyl 4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzoate

Cat. No.: B12595870
CAS No.: 650602-36-1
M. Wt: 261.27 g/mol
InChI Key: WBKHKQGUSGIJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzoate is a heterocyclic compound featuring a benzoate ester core linked to a substituted 1,3-oxazole ring. The oxazole moiety is substituted at the 4-position with a 2-hydroxyethyl group and at the 5-position with a methyl group. This structure combines aromatic and heterocyclic components, which are common in pharmaceuticals and agrochemicals due to their electronic and steric properties.

Properties

CAS No.

650602-36-1

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzoate

InChI

InChI=1S/C14H15NO4/c1-9-12(7-8-16)15-13(19-9)10-3-5-11(6-4-10)14(17)18-2/h3-6,16H,7-8H2,1-2H3

InChI Key

WBKHKQGUSGIJDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)OC)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from Quinoline-Piperazine-Benzoate Series (C1–C7)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate backbone but differ in their substituents. These compounds incorporate a quinoline-piperazine-carbonyl group instead of a substituted oxazole ring .

  • C1–C7 exhibit higher molecular weights (~500–600 g/mol) compared to Methyl 4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzoate (estimated ~275–325 g/mol based on analogs in ). These compounds were synthesized via crystallization in ethyl acetate, yielding yellow/white solids with confirmed purity via NMR and HRMS .

Fluorophenyl-Oxazolone Benzoate Derivative

Methyl 4-[(2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate (CAS 329023-67-8) shares a benzoate-oxazole core but differs in substituents:

  • Structural Comparison: The oxazol-5-one ring introduces a ketone group, increasing polarity compared to the 1,3-oxazole ring. Molecular weight: 325.29 g/mol .

Oxadiazole-Based Benzoate Derivatives

Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate (CAS 196301-94-7) and related oxadiazole analogs (e.g., CAS 209912-44-7) replace the 1,3-oxazole ring with a 1,2,4-oxadiazole system .

  • These compounds lack the hydroxyethyl substituent, reducing hydrophilicity compared to the target compound.

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves condensation of substituted oxazole precursors with methyl 4-formylbenzoate, analogous to methods in .
  • The hydroxyethyl group may improve solubility, a critical factor in pharmacokinetics.
  • Stability : The oxazole ring’s stability under physiological conditions may differ from oxadiazoles or oxazolones due to electronic effects .

Notes

Data Limitations : Direct experimental data (e.g., NMR, bioactivity) for this compound are absent in the provided evidence; comparisons rely on structurally related compounds.

Synthetic Challenges : Introducing the 2-hydroxyethyl group may require protective strategies to prevent side reactions during synthesis.

Future Directions : Computational modeling (e.g., DFT, molecular docking) could predict the target compound’s reactivity and binding interactions relative to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.